molecular formula C11H14N2O2 B15213630 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide CAS No. 921597-65-1

2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide

Cat. No.: B15213630
CAS No.: 921597-65-1
M. Wt: 206.24 g/mol
InChI Key: VOGZPBCUFDPQTN-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyloxazolidine-3-carboxamide is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₂O₂. It is a member of the oxazolidine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenyloxazolidine-3-carboxamide typically involves the reaction of 2-methyl-oxazolidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-N-phenyloxazolidine-3-carboxamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenyloxazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-N-phenyloxazolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenyloxazolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-oxazolidine: A precursor in the synthesis of 2-Methyl-N-phenyloxazolidine-3-carboxamide.

    N-Phenyl-oxazolidine: Another member of the oxazolidine family with similar structural features.

    Oxazolidinone derivatives: Compounds with a similar oxazolidine ring structure but different functional groups.

Uniqueness

2-Methyl-N-phenyloxazolidine-3-carboxamide is unique due to its specific combination of the oxazolidine ring with a phenyl group and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

921597-65-1

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-methyl-N-phenyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-9-13(7-8-15-9)11(14)12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,14)

InChI Key

VOGZPBCUFDPQTN-UHFFFAOYSA-N

Canonical SMILES

CC1N(CCO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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